N-methyl-N-(2-naphthyl)-3-furamide
Description
N-methyl-N-(2-naphthyl)-3-furamide is a synthetic aromatic amide featuring a furan ring substituted at the 3-position and an N-methyl-N-(2-naphthyl) group. The compound combines a fused aromatic naphthyl system with a heterocyclic furan core, a structural motif associated with diverse biological and material science applications.
Properties
Molecular Formula |
C16H13NO2 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
N-methyl-N-naphthalen-2-ylfuran-3-carboxamide |
InChI |
InChI=1S/C16H13NO2/c1-17(16(18)14-8-9-19-11-14)15-7-6-12-4-2-3-5-13(12)10-15/h2-11H,1H3 |
InChI Key |
REYHBYFHXTUVES-UHFFFAOYSA-N |
SMILES |
CN(C1=CC2=CC=CC=C2C=C1)C(=O)C3=COC=C3 |
Canonical SMILES |
CN(C1=CC2=CC=CC=C2C=C1)C(=O)C3=COC=C3 |
solubility |
29.1 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-methyl-N-(2-naphthyl)-3-furamide and related compounds:
Key Findings:
Structural Analogues in Medicinal Chemistry :
- The 2-naphthyl group is a recurring motif in bioactive compounds. For example, 2-naphthyl benzyl sulfoxide derivatives demonstrated radioprotective effects, suggesting that the naphthyl moiety may enhance cellular protection against radiation . In contrast, the piperidine carboxamide compound with a 2-naphthyl group showed potent H3 receptor antagonism, highlighting the role of aromatic systems in receptor binding .
- This compound’s furanamide backbone differs from hydroxamic acids (e.g., N-phenyl-2-furohydroxamic acid), which exhibit antioxidant activity via radical scavenging. The absence of a hydroxamic acid group in the target compound may reduce metal-chelating capacity but improve metabolic stability .
Material Science Applications: While 3-chloro-N-phenyl-phthalimide is a monomer for polyimide synthesis, the target compound’s furan ring and naphthyl group could offer unique thermal or electronic properties for polymer design, though this remains speculative without direct data .
Metabolic Considerations: Metabolites like (2-naphthyl)methanol (identified in insect pupae) suggest that naphthyl-containing compounds undergo microbial catabolism.
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